molecular formula C11H18N2O B6191484 (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol CAS No. 2680542-34-9

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol

Cat. No. B6191484
CAS RN: 2680542-34-9
M. Wt: 194.3
InChI Key:
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Description

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol, also known as TMTI, is a synthetic small molecule that has recently been studied for its potential applications in scientific research. TMTI has several unique properties, including its ability to interact with various proteins and its low toxicity. This makes it an attractive option for scientists looking to study a variety of biological processes.

Scientific Research Applications

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol has several potential applications in scientific research. It has been used to study the properties of various proteins, including their interactions with other molecules. In addition, this compound has been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on cells.

Mechanism of Action

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol has been shown to interact with various proteins, including the enzyme acetylcholinesterase. This interaction causes the enzyme to become more active, which can lead to increased levels of acetylcholine in the body. Acetylcholine is a neurotransmitter that plays a role in muscle movement, learning, and memory.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to increase the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the body. This can lead to increased muscle activity, improved learning and memory, and improved coordination. In addition, this compound has been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of heart disease.

Advantages and Limitations for Lab Experiments

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize in a laboratory setting, and its low toxicity makes it a safe option for studying biological processes. However, there are some limitations to using this compound in experiments. For example, its interactions with proteins can be unpredictable, and its effects on the body are not fully understood.

Future Directions

There are several possible future directions for research on (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol. One potential area of study is to further explore its effects on the body, particularly its effects on the cardiovascular system. Additionally, more research could be done to determine the exact mechanism of action of this compound and to determine how it interacts with other proteins. Further research could also be done to identify potential therapeutic uses of this compound, such as the treatment of neurological disorders. Finally, more research could be done to explore the potential applications of this compound in drug development.

Synthesis Methods

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is synthesized through a process called reductive amination. In this process, an amine group is added to an aldehyde or ketone, forming a Schiff base. This Schiff base is then reduced to an amine, forming this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol involves the condensation of 2,3-dimethyl-1H-indazole with formaldehyde followed by reduction of the resulting imine to the corresponding amine.", "Starting Materials": [ "2,3-dimethyl-1H-indazole", "Formaldehyde", "Hydrogen gas", "Catalyst (such as Raney nickel or platinum on carbon)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethyl-1H-indazole with formaldehyde in the presence of a solvent to form the imine intermediate.", "Step 2: Reduction of the imine intermediate to the corresponding amine using hydrogen gas and a catalyst.", "Step 3: Conversion of the amine to the final product, (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol, by reaction with methanol and a catalyst." ] }

CAS RN

2680542-34-9

Molecular Formula

C11H18N2O

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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